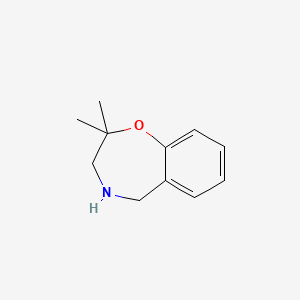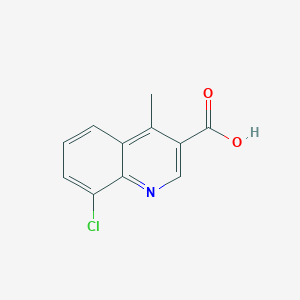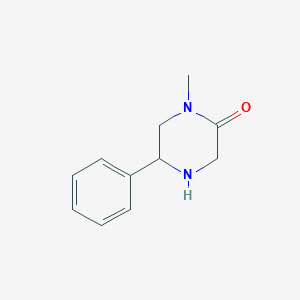
3-溴-1-甲基-1H-吡唑-4-磺酰氯
描述
“3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound . It is a useful synthetic intermediate . The empirical formula is C4H5BrN2O2S and the molecular weight is 180.61 .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Chemical Reactions Analysis
The chemical reactions involving pyrazoles include a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用
合成吡唑衍生物化学物质3-溴-1-甲基-1H-吡唑-4-磺酰氯是吡唑的衍生物,已被用于合成各种化合物。在一项研究中,合成了新杀虫剂的重要中间体3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸。该过程包括亲核取代、环化、溴化、脱氢和水解等步骤。该方法利用磷氧溴化物作为溴化试剂,发现其比使用4-甲基苯磺酰氯和氢溴酸更有效(Niu Wen-bo, 2011)。
催化和化学反应在另一项研究中,合成并表征了一种新型离子液体,名为1-磺基吡啶盐酸盐。它被用作均相可重复使用的催化剂,用于通过串联Knoevenagel-Michael反应合成4,4'-(芳基亚甲基)-双(3-甲基-1-苯基-1H-吡唑-5-醇)。该研究强调了这类化合物在催化和促进化学反应中的重要性,可能涉及吡唑衍生物(A. R. Moosavi‐Zare等,2013)。
药物化学方案的发展3-溴-1-甲基-1H-吡唑-4-磺酰氯也可在药物化学领域中使用。一项研究开发了一种用于合成吡唑-4-磺酰胺的3步并行药物化学(PMC)方案,展示了硫功能化氨丙烯醛衍生物在高效选择性合成杂环磺酰氯、磺酰氟化物和磺酰胺中的实用性。这展示了这类化合物在药用复杂分子的合成中的作用(Joseph W. Tucker et al., 2015)。
吡唑-4-磺酰氯合成从2-(苄硫基)丙二醛出发合成了一系列吡唑-4-磺酰氯。这种方法对于多克拉量合成多样的含吡唑磺酰氯的化合物至关重要,这些化合物大多数通过其他方法无法获得。这表明了这类化合物在大规模化学合成中的潜力(P. A. Sokolyuk et al., 2015)。
作用机制
Target of Action
Pyrazoles, a class of compounds to which 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride belongs, are known to interact with various biological targets. They have been found to exhibit diverse pharmacological effects such as anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . .
Mode of Action
Pyrazoles generally interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Without specific studies on 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride, it’s challenging to determine the exact biochemical pathways it affects. Pyrazoles, in general, are involved in a variety of biochemical reactions, including [3 + 2] cycloadditions, one-pot condensations, and oxidative cyclizations .
Result of Action
Pyrazoles have been found to exhibit a range of biological activities, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant effects .
Action Environment
The action, efficacy, and stability of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride could potentially be influenced by various environmental factors. For instance, the type of solvent can strongly affect the interactions between pyrazole molecules . .
生化分析
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as liver alcohol dehydrogenase, where it acts as an inhibitor . This interaction is significant because it can modulate the activity of the enzyme, thereby influencing metabolic pathways that involve alcohol metabolism. Additionally, 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can interact with other proteins and biomolecules, potentially altering their function and activity.
Cellular Effects
The effects of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the antifungal activity of certain cells by interacting with specific biomolecules . These interactions can lead to changes in cell function, including alterations in metabolic processes and gene expression patterns.
Molecular Mechanism
At the molecular level, 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways, particularly those related to enzyme inhibition. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolic flux and levels of metabolites involved in alcohol metabolism . These interactions can have significant implications for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride within cells and tissues are critical for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
3-bromo-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAIKAPRQUBEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-77-3 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1457604.png)












